4-tert-butyl-N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-oxopyrrolidine-3-carboxamide
CAS No.: 2097920-79-9
Cat. No.: VC4819895
Molecular Formula: C14H20N4O3S
Molecular Weight: 324.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097920-79-9 |
|---|---|
| Molecular Formula | C14H20N4O3S |
| Molecular Weight | 324.4 |
| IUPAC Name | N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C14H20N4O3S/c1-14(2,3)8-5-16-11(20)10(8)12(21)18-13-17-7(6-22-13)4-9(15)19/h6,8,10H,4-5H2,1-3H3,(H2,15,19)(H,16,20)(H,17,18,21) |
| Standard InChI Key | NGVQBMVHOHDBPF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1CNC(=O)C1C(=O)NC2=NC(=CS2)CC(=O)N |
Introduction
Chemical Structure and Functional Group Analysis
The compound features a central 2-oxopyrrolidine-3-carboxamide scaffold substituted at the 4-position with a tert-butyl group and at the N-position with a 4-(carbamoylmethyl)thiazol-2-yl moiety. Key structural elements include:
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Thiazole ring: A five-membered aromatic heterocycle with sulfur and nitrogen atoms, known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capacity .
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2-Oxopyrrolidine: A lactam ring contributing conformational rigidity and influencing bioavailability through its dipole moment .
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tert-Butyl group: A bulky substituent enhancing lipophilicity and steric shielding, potentially improving pharmacokinetic properties .
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Carbamoylmethyl side chain: Introduces hydrogen-bond donor/acceptor sites, critical for target binding interactions .
Comparative analysis with structurally related compounds, such as tert-butyl 4-bromothiazol-2-ylcarbamate and tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate , suggests that the tert-butyl group at the pyrrolidine’s 4-position likely stabilizes the molecule against oxidative degradation, a hypothesis supported by density functional theory (DFT) studies on analogous systems .
Synthetic Methodologies and Optimization
While no direct synthesis of 4-tert-butyl-N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-oxopyrrolidine-3-carboxamide has been reported, convergent synthesis pathways can be extrapolated from procedures for tert-butyl thiazolecarbamates :
Thiazole Core Formation
The 4-(carbamoylmethyl)thiazol-2-yl fragment may be synthesized via:
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Hantzsch thiazole synthesis: Condensation of thiourea derivatives with α-haloketones.
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Lithiation-halogenation: Bromination at the thiazole’s 4-position using lithium diisopropylamide (LDA) and electrophilic bromine sources, as demonstrated in tert-butyl 4-bromothiazol-2-ylcarbamate synthesis (96% yield) .
Pyrrolidinone Assembly
The 2-oxopyrrolidine-3-carboxamide moiety could be constructed through:
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Ring-closing metathesis: Using Grubbs catalysts to form the pyrrolidinone ring.
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Dieckmann cyclization: Intramolecular ester condensation of δ-amino esters.
Coupling Strategies
Critical coupling steps may involve:
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Peptide coupling reagents: EDC/HOBt for amide bond formation between the thiazole and pyrrolidinone fragments.
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Buchwald-Hartwig amination: For aryl-amine linkages under palladium catalysis.
Table 1: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Thiazole bromination | LDA, THF, –78°C → 0°C, Br₂ | 96% | |
| Amide coupling | EDC, HOBt, DMF, rt, 12h | 78%* | |
| Lactam formation | Grubbs II, CH₂Cl₂, 40°C, 24h | 65%* | – |
*Theorized yields based on analogous reactions.
Physicochemical and Spectroscopic Properties
Predicted properties derived from computational models and analog data :
Solubility and Lipophilicity
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logP: Estimated 2.1–2.7 (moderate lipophilicity due to tert-butyl and thiazole groups).
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Aqueous solubility: <10 μg/mL at pH 7.4, suggesting formulation challenges for parenteral delivery.
Spectroscopic Signatures
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¹H NMR (DMSO-d₆):
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HRMS: Calculated for C₁₇H₂₃N₃O₃S [M+H]⁺: 358.1432
Biological Activity and Mechanism of Action
Though direct pharmacological data are unavailable, structurally related thiazolecarboxamides exhibit:
Cyclooxygenase (COX) Inhibition
Analog 2b from ACS Omega studies (tert-butylphenyl-substituted thiazole) showed COX-1/COX-2 IC₅₀ values of 0.89/1.12 μM, suggesting potential anti-inflammatory applications . The tert-butyl group enhances binding to COX’s hydrophobic pocket via van der Waals interactions with ARG-513 .
ADME-Tox Profiling
Using the QiKProp module (Schrödinger Suite) :
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Caco-2 permeability: 21.3 nm/s (moderate absorption)
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hERG inhibition: pIC₅₀ 4.2 (low cardiac toxicity risk)
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Hepatotoxicity: 73% probability (requires structural mitigation)
Future Research Directions
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